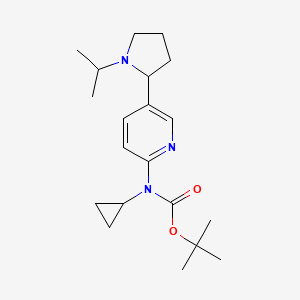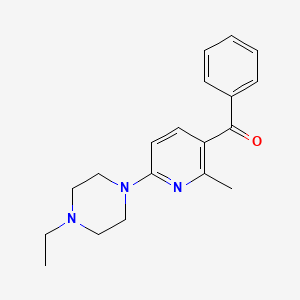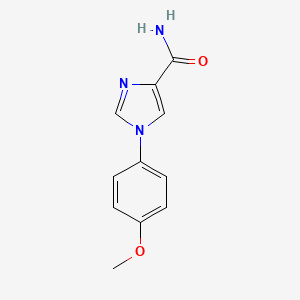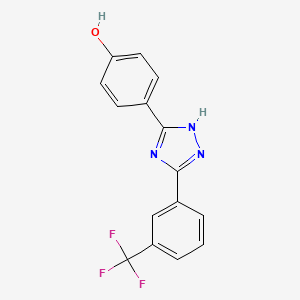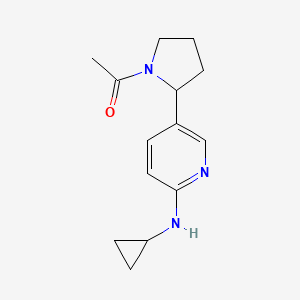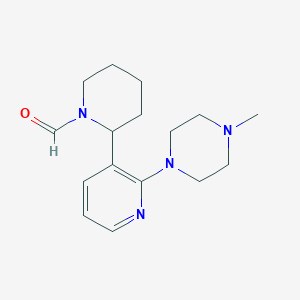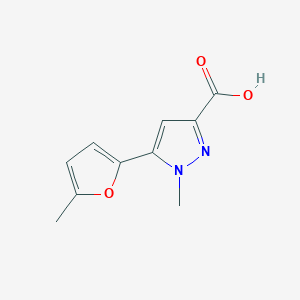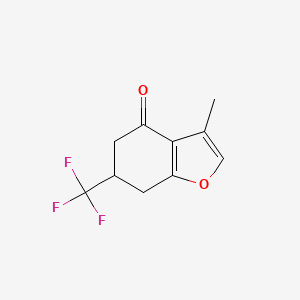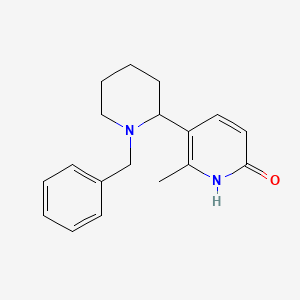
5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzylpiperidine moiety attached to a methylpyridinone core, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one typically involves the reaction of 1-benzylpiperidine with 6-methyl-2-pyridone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzylpiperidine or pyridinone rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with neurotransmitter receptors or enzymes, modulating their activity. The pyridinone core can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzylpiperidin-2-ylmethanamine
- 2-[(1-Benzyl-piperidin-2-ylMethyl)-aMino]-ethanol
- (1-Benzyl-piperidin-2-ylMethyl)-cyclopropyl-aMino-acetic acid
Uniqueness
5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one is unique due to its specific combination of a benzylpiperidine moiety and a methylpyridinone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H22N2O |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
5-(1-benzylpiperidin-2-yl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H22N2O/c1-14-16(10-11-18(21)19-14)17-9-5-6-12-20(17)13-15-7-3-2-4-8-15/h2-4,7-8,10-11,17H,5-6,9,12-13H2,1H3,(H,19,21) |
Clé InChI |
NMOCIPNDBINPRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=O)N1)C2CCCCN2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)

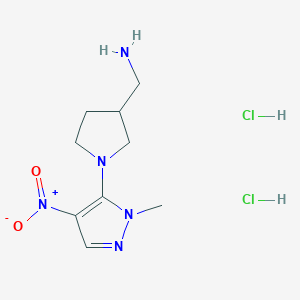
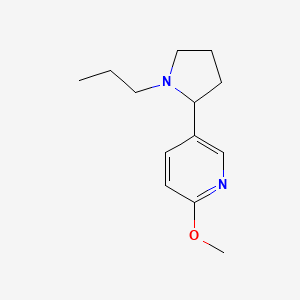
![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
